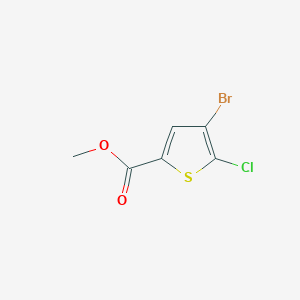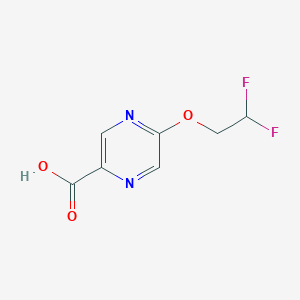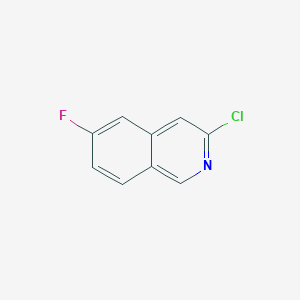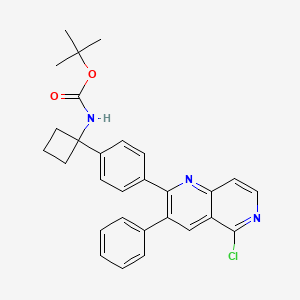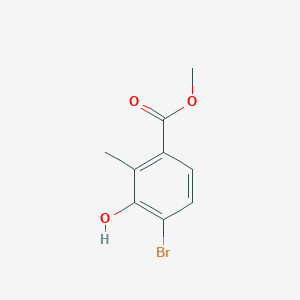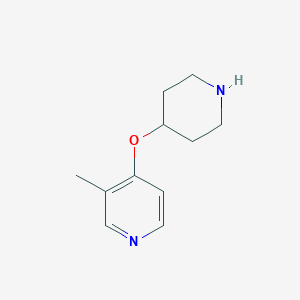
3-Chloro-4,5-dimethoxyphenylboronic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of 3-Chloro-4,5-dimethoxyphenylboronic acid is C8H10BClO4 . The InChI code is 1S/C8H10BClO4/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4,11-12H,1-2H3 .Chemical Reactions Analysis
3-Chloro-4,5-dimethoxyphenylboronic acid is commonly used in Suzuki coupling reactions. These reactions are a type of palladium-catalyzed cross-coupling reactions, which are used to form carbon-carbon bonds.Physical And Chemical Properties Analysis
3-Chloro-4,5-dimethoxyphenylboronic acid has a molecular weight of 216.43 g/mol . It is a solid substance .Scientific Research Applications
Organic Synthesis
3-Chloro-4,5-dimethoxyphenylboronic acid is often used as a substrate in organic synthesis . It plays a crucial role in the formation of carbon-carbon bonds, which is a fundamental process in the creation of complex organic molecules.
Cross-Coupling Reactions
This compound is frequently used in cross-coupling reactions . These reactions are a popular method for creating carbon-carbon bonds and are widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Palladium-Catalyzed Reactions
3-Chloro-4,5-dimethoxyphenylboronic acid can be used in palladium-catalyzed reactions . These reactions are a type of cross-coupling reaction and are particularly useful in the synthesis of complex organic compounds.
Synthesis of Natural Alkaloids
This compound can be used as a starting material for the synthesis of natural alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They have a wide range of pharmacological effects and are used in many medicines.
Suzuki-Miyaura Coupling
3-Chloro-4,5-dimethoxyphenylboronic acid can be used in Suzuki-Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction that is used to form carbon-carbon bonds. It is a powerful tool in organic synthesis and is used in the pharmaceutical industry to create complex organic compounds.
Rhodium Catalyzed Cyanation
This compound can also be used in rhodium-catalyzed cyanation . This is a reaction that introduces a cyanide group into a molecule. The cyanide group is a versatile functional group that can be transformed into a variety of other functional groups, making it a useful tool in organic synthesis.
Mechanism of Action
Mode of Action
The compound interacts with its targets through a process known as transmetalation . This is a key step in Suzuki coupling reactions, where the boron atom in the boronic acid forms a new bond with a metal atom . This results in the formation of a new organometallic species, which can then undergo further reactions .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects include the synthesis of various organic molecules .
Result of Action
The result of the action of 3-Chloro-4,5-dimethoxyphenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic molecules, depending on the reactants used .
Action Environment
The action of 3-Chloro-4,5-dimethoxyphenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura reaction can be affected by the presence of water, the pH of the solution, and the temperature . Additionally, the stability of the compound can be affected by exposure to air and light .
properties
IUPAC Name |
(3-chloro-4,5-dimethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO4/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEZHQZTXJATTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4,5-dimethoxyphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







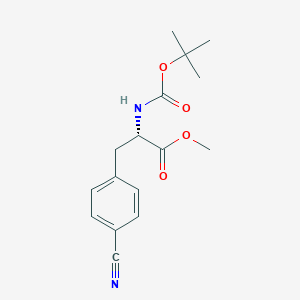
![3-Nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1426713.png)

